molecular formula C10H13NOS B1611424 Piperidin-4-yl(thiophen-2-yl)methanone CAS No. 86542-98-5

Piperidin-4-yl(thiophen-2-yl)methanone

Cat. No.: B1611424
CAS No.: 86542-98-5
M. Wt: 195.28 g/mol
InChI Key: QBJGQECJNLNPLJ-UHFFFAOYSA-N
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Description

Piperidin-4-yl(thiophen-2-yl)methanone is a chemical compound that features a piperidine ring attached to a thiophene ring via a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Piperidin-4-yl(thiophen-2-yl)methanone typically involves the reaction of piperidine with thiophene-2-carboxylic acid chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the methanone linkage between the piperidine and thiophene rings .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: Piperidin-4-yl(thiophen-2-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Piperidin-4-yl(thiophen-2-yl)methanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Piperidin-4-yl(thiophen-2-yl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

    Piperidin-4-yl(phenyl)methanone: Similar structure but with a phenyl ring instead of a thiophene ring.

    Thiophen-2-yl(phenyl)methanone: Similar structure but with a phenyl ring instead of a piperidine ring.

Uniqueness: Piperidin-4-yl(thiophen-2-yl)methanone is unique due to the presence of both piperidine and thiophene rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

piperidin-4-yl(thiophen-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NOS/c12-10(9-2-1-7-13-9)8-3-5-11-6-4-8/h1-2,7-8,11H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBJGQECJNLNPLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00571700
Record name (Piperidin-4-yl)(thiophen-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00571700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86542-98-5
Record name (Piperidin-4-yl)(thiophen-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00571700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Mix 4-[(thiophene-2-yl)carbonyl]-1-piperidinecarboxylic acid, 1,1-dimethylethyl ester (12.9 g, 43.67 mmol) and trifluoroacetic acid (80 mL) and stir at room temperature for 2 hours. Cool in an ice/water bath and dilute with ethyl ether. Collect the resulting solid by filtration, wash with ethyl acetate and recrystallize (methanol/ethyl ether) to give the title compound as an off-white solid; mp 186°-187° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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